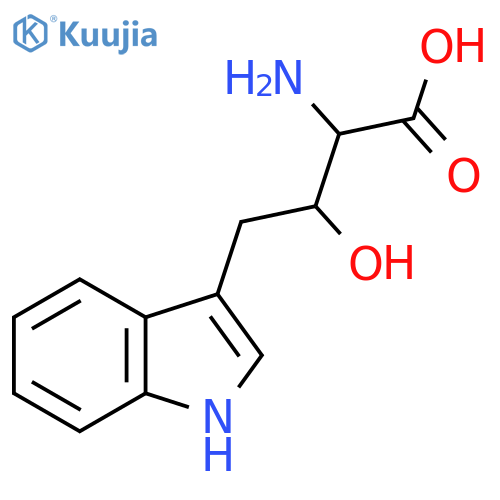

Cas no 2103214-96-4 (2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid)

2103214-96-4 structure

商品名:2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid

- 2103214-96-4

- EN300-1730086

-

- インチ: 1S/C12H14N2O3/c13-11(12(16)17)10(15)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10-11,14-15H,5,13H2,(H,16,17)

- InChIKey: KNDMQFRVLLCPJA-UHFFFAOYSA-N

- ほほえんだ: OC(C(C(=O)O)N)CC1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 234.10044231g/mol

- どういたいしつりょう: 234.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.7

- トポロジー分子極性表面積: 99.3Ų

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1730086-0.05g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 0.05g |

$1549.0 | 2023-09-20 | ||

| Enamine | EN300-1730086-1.0g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 1g |

$1844.0 | 2023-06-04 | ||

| Enamine | EN300-1730086-0.25g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 0.25g |

$1696.0 | 2023-09-20 | ||

| Enamine | EN300-1730086-5g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 5g |

$5345.0 | 2023-09-20 | ||

| Enamine | EN300-1730086-0.5g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 0.5g |

$1770.0 | 2023-09-20 | ||

| Enamine | EN300-1730086-10.0g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 10g |

$7927.0 | 2023-06-04 | ||

| Enamine | EN300-1730086-1g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 1g |

$1844.0 | 2023-09-20 | ||

| Enamine | EN300-1730086-0.1g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 0.1g |

$1623.0 | 2023-09-20 | ||

| Enamine | EN300-1730086-10g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 10g |

$7927.0 | 2023-09-20 | ||

| Enamine | EN300-1730086-2.5g |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |

2103214-96-4 | 2.5g |

$3611.0 | 2023-09-20 |

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid 関連文献

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

2103214-96-4 (2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid) 関連製品

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬